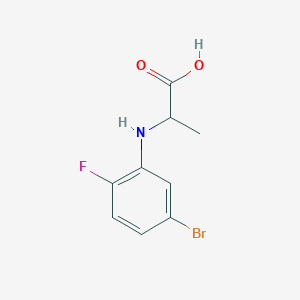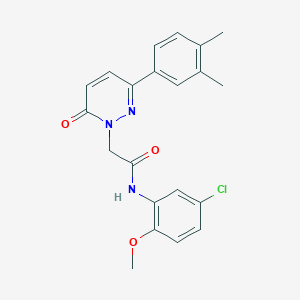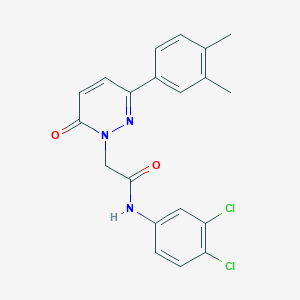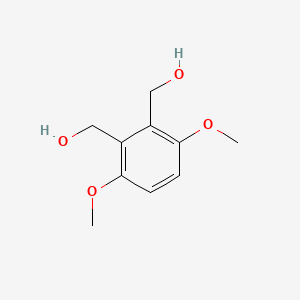
(3,6-Dimethoxy-1,2-phenylene)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,6-Dimethoxy-1,2-phenylene)dimethanol is an organic compound with the molecular formula C10H14O4 It is characterized by two methoxy groups and two hydroxymethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Dimethoxy-1,2-phenylene)dimethanol typically involves the reaction of 3,6-dimethoxybenzene with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then further reacted to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions: (3,6-Dimethoxy-1,2-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3,6-dimethoxybenzaldehyde or 3,6-dimethoxybenzoic acid.
Reduction: Formation of 3,6-dimethoxy-1,2-benzenediol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(3,6-Dimethoxy-1,2-phenylene)dimethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (3,6-Dimethoxy-1,2-phenylene)dimethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The methoxy groups can also affect the compound’s solubility and stability.
類似化合物との比較
(3,6-Dibromo-1,2-phenylene)dimethanol: Similar structure but with bromine atoms instead of methoxy groups.
(4,5-Dimethoxy-1,2-phenylene)dimethanol: Similar structure but with methoxy groups at different positions.
Uniqueness: (3,6-Dimethoxy-1,2-phenylene)dimethanol is unique due to the specific positioning of its methoxy and hydroxymethyl groups, which influence its chemical reactivity and potential applications. The presence of both electron-donating methoxy groups and hydroxymethyl groups makes it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C10H14O4 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
[2-(hydroxymethyl)-3,6-dimethoxyphenyl]methanol |
InChI |
InChI=1S/C10H14O4/c1-13-9-3-4-10(14-2)8(6-12)7(9)5-11/h3-4,11-12H,5-6H2,1-2H3 |
InChIキー |
XABHWPCJJXQQRK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)OC)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14865920.png)
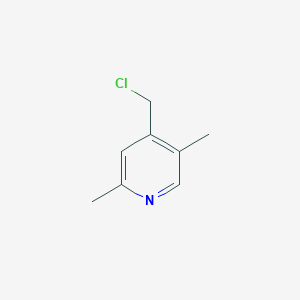
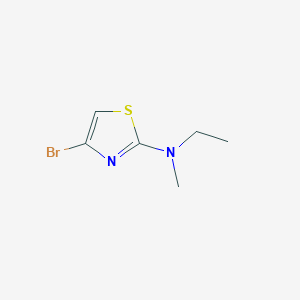
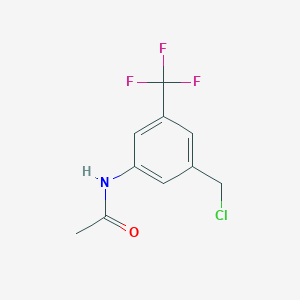
![2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14865932.png)
![3-(2-fluorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14865934.png)
![(1R,4E,6S,7S,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B14865935.png)
![9-(4-Butoxyphenyl)-3-[(4-fluorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14865955.png)
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]propanamide](/img/structure/B14865958.png)
